molecular formula C15H11NO2 B6396540 4-(3-Cyanophenyl)-3-methylbenzoic acid, 95% CAS No. 1262005-42-4

4-(3-Cyanophenyl)-3-methylbenzoic acid, 95%

Cat. No. B6396540
CAS RN: 1262005-42-4
M. Wt: 237.25 g/mol
InChI Key: MCYCZCBBNJWUME-UHFFFAOYSA-N
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Description

4-(3-Cyanophenyl)-3-methylbenzoic acid, 95%, is a compound belonging to the class of organic compounds known as phenylacetic acids and derivatives. It is a white crystalline solid with a molecular weight of 207.2 g/mol and a melting point of 132-133 °C. It is soluble in water, ethanol, and methanol, and is insoluble in ether and chloroform. 4-(3-Cyanophenyl)-3-methylbenzoic acid, 95%, is used in a variety of scientific laboratories and research applications, including as a precursor for the synthesis of other compounds, as a reagent in chemical reactions, and for the study of biochemical and physiological effects.

Mechanism of Action

4-(3-Cyanophenyl)-3-methylbenzoic acid, 95%, has a variety of mechanisms of action. It acts as a proton acceptor, which means that it can donate protons to other molecules. It can also act as a Lewis acid, meaning that it can accept electrons from other molecules. It can also act as an inhibitor of enzymes, meaning that it can block the activity of certain enzymes.
Biochemical and Physiological Effects
4-(3-Cyanophenyl)-3-methylbenzoic acid, 95%, has a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase. It has also been shown to have anti-inflammatory and anti-oxidant properties. In addition, it has been shown to have antiproliferative and cytotoxic effects, meaning that it can inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

4-(3-Cyanophenyl)-3-methylbenzoic acid, 95%, has several advantages and limitations for lab experiments. One advantage is its high purity, which makes it ideal for use in chemical reactions. It is also relatively stable, meaning that it does not degrade easily. However, it is also relatively expensive, and it is not soluble in all solvents.

Future Directions

In the future, 4-(3-Cyanophenyl)-3-methylbenzoic acid, 95%, may be used in a variety of applications. It may be used as a starting material for the synthesis of a variety of pharmaceuticals, such as antibiotics and anti-inflammatory drugs. It may also be used in the development of new chemical reactions and as a reagent in the study of biochemical and physiological effects. Additionally, it may be used to develop new methods for the synthesis of other compounds.

Synthesis Methods

4-(3-Cyanophenyl)-3-methylbenzoic acid, 95%, can be synthesized via several methods. The most common method is the reaction of 4-methylbenzoic acid with 3-cyanophenol in the presence of a base catalyst. The reaction is carried out at a temperature of 110-120 °C and a pressure of 1-2 bar. This method yields a product with a purity of 95%.

Scientific Research Applications

4-(3-Cyanophenyl)-3-methylbenzoic acid, 95%, is used in a variety of scientific research applications. It is used as a precursor for the synthesis of other compounds, as a reagent in chemical reactions, and for the study of biochemical and physiological effects. It is also used as a starting material for the synthesis of a variety of pharmaceuticals, such as antibiotics and anti-inflammatory drugs.

properties

IUPAC Name

4-(3-cyanophenyl)-3-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2/c1-10-7-13(15(17)18)5-6-14(10)12-4-2-3-11(8-12)9-16/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCYCZCBBNJWUME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)C2=CC=CC(=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40688780
Record name 3'-Cyano-2-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40688780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1262005-42-4
Record name [1,1′-Biphenyl]-4-carboxylic acid, 3′-cyano-2-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1262005-42-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-Cyano-2-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40688780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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